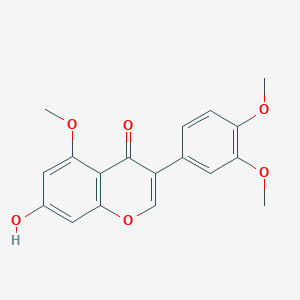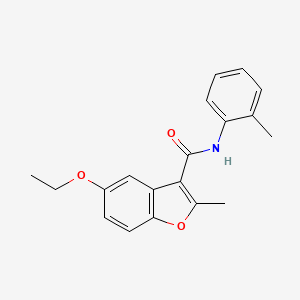
3-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is a derivative of chromen-4-one, which is a class of organic compounds known as benzopyrans . Benzopyrans are polycyclic aromatic compounds containing a benzene ring fused to a pyran ring. Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dimethoxyphenyl acetonitrile are synthesized through decarboxylation, aldoxime reaction, and dehydration reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray diffraction, FT-IR, UV–visible, 1H NMR, and HRMS . These techniques help in understanding the molecular geometry, vibrational frequencies, and other structural aspects of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 3,4-Dimethoxyphenylacetone have been analyzed. It is a powder solid with a beige appearance . The flash point is greater than 110 °C .Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-13-5-4-10(6-14(13)22-2)12-9-24-16-8-11(19)7-15(23-3)17(16)18(12)20/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBTZQMZDAESAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524874.png)
![(2Z)-4-hydroxy-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524880.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524897.png)
![(2Z)-2-[(3-fluorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524903.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524910.png)
![(2Z)-4-hydroxy-6-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524918.png)
![(2Z)-4-hydroxy-6-methyl-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524926.png)
![(2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524930.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B6524941.png)
![(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-5-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524951.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524967.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524980.png)
![7-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6524987.png)